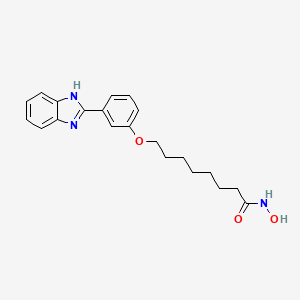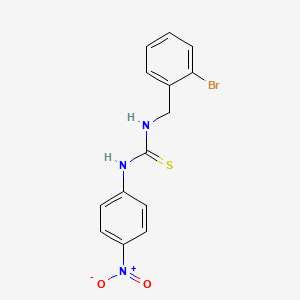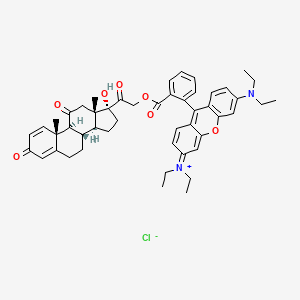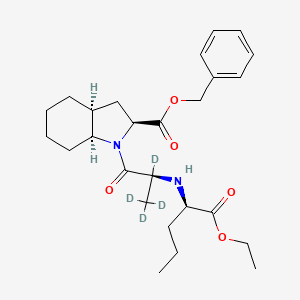
(1R) Perindopril benzyl ester-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R) Perindopril benzyl ester-d4 is a deuterated derivative of (1R) Perindopril benzyl ester. This compound is primarily used in scientific research and is known for its high purity and stability. The molecular formula of this compound is C26H34D4N2O5, and it has a molecular weight of 462.61 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R) Perindopril benzyl ester-d4 involves the incorporation of deuterium atoms into the (1R) Perindopril benzyl ester molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high yield and purity. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1R) Perindopril benzyl ester-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Wissenschaftliche Forschungsanwendungen
(1R) Perindopril benzyl ester-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of perindopril in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of perindopril in the body.
Industry: Applied in the development and testing of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of (1R) Perindopril benzyl ester-d4 is similar to that of perindopril. It acts as a prodrug that is metabolized in the body to its active form, perindoprilat. Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, perindoprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perindopril: The non-deuterated form of (1R) Perindopril benzyl ester-d4.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor used to treat hypertension and heart failure.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise tracing in metabolic studies. This makes it a valuable tool in scientific research, particularly in studies involving the pharmacokinetics and pharmacodynamics of perindopril .
Eigenschaften
Molekularformel |
C26H38N2O5 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21+,22-,23-/m0/s1/i3D3,18D |
InChI-Schlüssel |
ZNAYHAPFFQRGES-PDWVIZMOSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC |
Kanonische SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



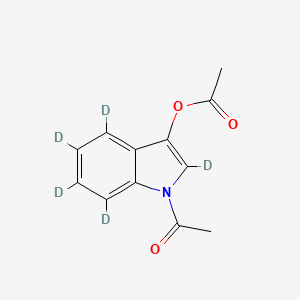
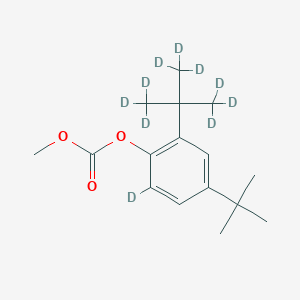
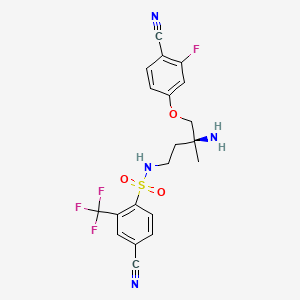
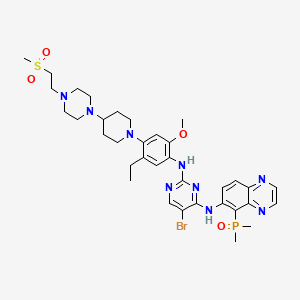
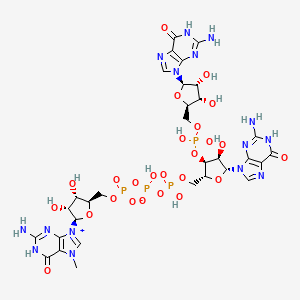

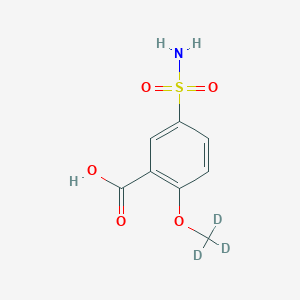
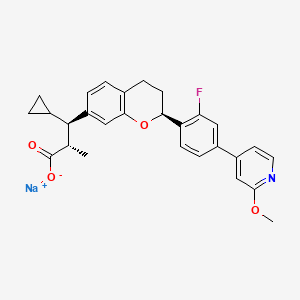
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)
